molecular formula C16H30O6 B8025131 Bis-PEG2-t-butyl ester

Bis-PEG2-t-butyl ester

Cat. No.: B8025131
M. Wt: 318.41 g/mol
InChI Key: ALKAASHAFVQEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG2-t-butyl ester is a symmetrical, bifunctional polyethylene glycolylation reagent featuring two t-butyl ester-protected carboxylic acid groups, separated by a polyethylene glycol diol linker. This compound is known for its hydrophilic polyethylene glycol spacer, which imparts water solubility and biocompatibility to the conjugated biomolecules. The t-butyl ester groups provide a stable, easily cleavable moiety for subsequent deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters typically involves the esterification of carboxylic acids with t-butanol. A common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding t-butyl esters in good yields .

Industrial Production Methods: In industrial settings, the synthesis of Bis-PEG2-t-butyl ester involves the reaction of polyethylene glycol diol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through column chromatography to obtain the desired product with high purity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKAASHAFVQEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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